5-Bromo-4,7-difluoro-1,3-dioxaindane
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Overview
Description
5-Bromo-4,7-difluoro-1,3-dioxaindane is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzodioxole, featuring bromine and fluorine substituents. This compound is used as a building block in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-difluoro-1,3-dioxaindane typically involves the bromination and fluorination of benzodioxole derivatives. One common method includes the reaction of 4,7-difluoro-1,3-benzodioxole with bromine in the presence of a catalyst under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-difluoro-1,3-dioxaindane undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
5-Bromo-4,7-difluoro-1,3-dioxaindane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-difluoro-1,3-dioxaindane involves its interaction with specific molecular targets. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 5-(Bromomethyl)-1,3-benzodioxole
Uniqueness
5-Bromo-4,7-difluoro-1,3-dioxaindane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-bromo-4,7-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENVGLUTKSAJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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